molecular formula C13H18BrN5 B12569060 N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine CAS No. 477314-02-6

N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine

Cat. No.: B12569060
CAS No.: 477314-02-6
M. Wt: 324.22 g/mol
InChI Key: WWHJJXQCCQTEEV-UHFFFAOYSA-N
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Description

N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety, a butyl chain, a cyano group, and an ethylguanidine group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine typically involves multiple steps. One common approach is to start with 3-bromopyridine, which undergoes a series of reactions to introduce the butyl chain, cyano group, and ethylguanidine group. The reaction conditions often involve the use of solvents like ethanol or acetonitrile, and catalysts such as palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the cyano and ethylguanidine groups may contribute to binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • tert-Butyl (3-bromopyridin-2-yl)carbamate

Uniqueness

N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research applications.

Properties

CAS No.

477314-02-6

Molecular Formula

C13H18BrN5

Molecular Weight

324.22 g/mol

IUPAC Name

2-[4-(3-bromopyridin-2-yl)butyl]-1-cyano-3-ethylguanidine

InChI

InChI=1S/C13H18BrN5/c1-2-16-13(19-10-15)18-8-4-3-7-12-11(14)6-5-9-17-12/h5-6,9H,2-4,7-8H2,1H3,(H2,16,18,19)

InChI Key

WWHJJXQCCQTEEV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=NCCCCC1=C(C=CC=N1)Br)NC#N

Origin of Product

United States

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